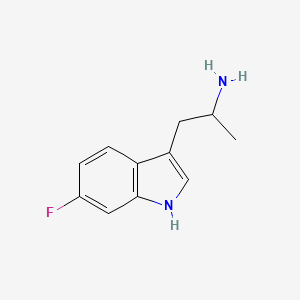







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.O>C1COCC1>[CH3:13][CH:12]([CH2:11][C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[NH:8][CH:7]=1)[NH2:14]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir under N2 from 0° C. to ambient room temperature over 3.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was again cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to quench excess LiAIH4
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction suspension was filtered through a pad of Celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove Al salts
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (200 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with NaCl (50 mL×2)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(N)CC1=CNC2=CC(=CC=C12)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 450 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 92.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |